molecular formula C10H12ClNO2 B041106 3-Chloro-n-(4-methoxyphenyl)propanamide CAS No. 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Cat. No. B041106
M. Wt: 213.66 g/mol
InChI Key: ZVNNQFDBJXKWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06660773B2

Procedure details

N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol.) and N,N-dimethylacetamide (165 ml, d=0.937, 1.3 eq.) were added to a three-necked, three-liter flask. Trichloroaluminum (760 g, 4 eq.) was slowly added over two hours. An exotherm raised the temperature of the mixture from about 25° C. to 140° C. over the course of the addition. The reaction mixture was a slightly cloudy colorless solution. The solution was stirred and held at 150-160° C. for two hours. At the end of the two hours the reaction mixture had become a stirrable slurry. The mixture was then cooled to ambient temperature and quenched by pouring into water (5.5 L) in a fume hood with good circulation and a trap between the inlet and the exhaust to capture evolved HCl gas. Next, sodium borohydride (30 g) was added, which caused the mixture color to turn from gray to white. The mixture was then cooled to ambient temperature and filtered. The collected solids were washed with water (2 L) and dried overnight in a vacuum-oven at 60° C. to give 6-hydroxy-3,4-dihydroquinolinone (212.8 g, 92.9%) in 99.2% purity based on HPLC analysis.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
760 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:14])[CH2:11][CH2:12]Cl)=[CH:5][CH:4]=1.CN(C)C(=O)C.Cl[Al](Cl)Cl>>[OH:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:10](=[O:14])[CH2:11][CH2:12]2

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(CCCl)=O
Name
Quantity
165 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
760 g
Type
reactant
Smiles
Cl[Al](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
An exotherm raised the temperature of the mixture from about 25° C. to 140° C.
ADDITION
Type
ADDITION
Details
over the course of the addition
CUSTOM
Type
CUSTOM
Details
At the end of the two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into water (5.5 L) in a fume hood with good circulation and a trap between the inlet
ADDITION
Type
ADDITION
Details
Next, sodium borohydride (30 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed with water (2 L)
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum-oven at 60° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 212.8 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.